Proteolytic Stability: Class-Level Evidence for α-Trifluoromethyl Substitution
Incorporation of an α-trifluoromethyl (α-Tfm) amino acid, the same class as the target compound, into a model peptide confers a profound increase in proteolytic stability. When placed at the P1 position relative to the cleavage site of α-chymotrypsin, the peptide exhibits absolute stability, showing no degradation [1]. In contrast, the corresponding unsubstituted model peptide is readily cleaved. This differentiation stems from the combined electronic and steric effects of the α-CF3 group, as established by comparison with the fluorine-free, sterically hindered α-aminoisobutyric acid (Aib) [1].
| Evidence Dimension | Proteolytic degradation by α-chymotrypsin |
|---|---|
| Target Compound Data | Absolute stability (no degradation) for peptide with α-Tfm amino acid at P1 position |
| Comparator Or Baseline | Unsubstituted model peptide (cleavage observed); Aib-substituted peptide (partial stability) |
| Quantified Difference | Complete protection vs. rapid degradation of unsubstituted control |
| Conditions | In vitro proteolysis assay with α-chymotrypsin; model peptide sequence |
Why This Matters
This class-level evidence predicts that peptides incorporating DL-2-(Trifluoromethyl)norleucine will exhibit significantly enhanced stability against serine proteases, a critical advantage for developing long-acting therapeutic peptides.
- [1] Koksch, B., et al. Proteolytically stable peptides by incorporation of α-Tfm amino acids. Journal of Peptide Science, 1997, 3(3), 157-167. View Source
